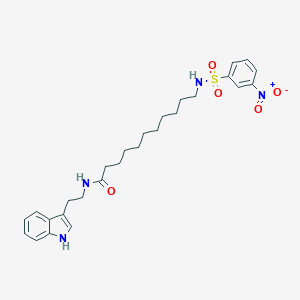
Nbut-11N
Description
“Nbut-11N” is hypothesized to correspond to N-butyl-2-carboxamide (Compound 1 in ) based on nomenclature conventions and structural analogs listed in the provided evidence. This compound belongs to a class of carboxamide derivatives characterized by a 2-carboxamide core substituted with varying alkyl or aryl groups. While the exact nomenclature rationale for “11N” remains unclear, the compound’s primary structure includes a butyl chain (C₄H₉) attached to the nitrogen of the carboxamide group. Its synthesis typically involves condensation reactions, with reported yields of 49.2% for the baseline N-butyl variant .
Key properties of “this compound” (N-butyl-2-carboxamide) include:
- Molecular formula: C₅H₁₁NO
- Functional groups: Carboxamide (-CONH₂), alkyl chain (butyl).
- Synthetic applications: Intermediate in pharmaceutical and agrochemical synthesis, leveraging its polarity and hydrogen-bonding capacity.
Properties
CAS No. |
150214-87-2 |
|---|---|
Molecular Formula |
C27H36N4O5S |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-11-[(3-nitrophenyl)sulfonylamino]undecanamide |
InChI |
InChI=1S/C27H36N4O5S/c32-27(28-19-17-22-21-29-26-15-9-8-14-25(22)26)16-7-5-3-1-2-4-6-10-18-30-37(35,36)24-13-11-12-23(20-24)31(33)34/h8-9,11-15,20-21,29-30H,1-7,10,16-19H2,(H,28,32) |
InChI Key |
QHHILFXBZHWCNB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCCCCCCCCCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Synonyms |
11-N-(3-nitrobenzenesulfonyl)undecanoyl tryptamine NBUT-11N |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Longer alkyl chains and bulky aryl groups reduce yields due to steric and solubility limitations.
- Structure-Activity Relationships (SAR) :
- Alkyl chains optimize lipid bilayer penetration (e.g., drug delivery).
- Aryl groups enhance target binding via π-interactions (e.g., enzyme inhibitors).
- Spectroscopic Consistency : Amide and alkyl/aryl signatures remain distinct across analogs, aiding structural elucidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


